Acetamide, 2,2,2-trifluoro-N-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)-
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Overview
Description
Acetamide, 2,2,2-trifluoro-N-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its trifluoroacetamide group and a pyrimidinyl ring, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- typically involves the reaction of trifluoroacetic anhydride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Acetamide, 2,2,2-trifluoro-N-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The pyrimidinyl ring can also participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetamide: A simpler analog with similar trifluoroacetamide functionality.
N-methyl-2,2,2-trifluoroacetamide: Another related compound with a methyl group attached to the nitrogen.
2,2,2-trifluoro-N-(trimethylsilyl)acetamide: A derivative with a trimethylsilyl group.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)- is unique due to its combination of trifluoroacetamide and pyrimidinyl functionalities. This dual functionality imparts distinct chemical and biological properties, making it valuable for specific applications that simpler analogs cannot achieve.
Properties
CAS No. |
129476-65-9 |
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Molecular Formula |
C8H8F3N3O3 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H8F3N3O3/c1-13-4(12-6(16)8(9,10)11)3-5(15)14(2)7(13)17/h3H,1-2H3,(H,12,16) |
InChI Key |
TVNKVFHJLUVWJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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